Sodium triphospate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

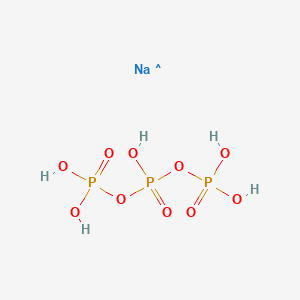

Fórmula molecular |

H5NaO10P3 |

|---|---|

Peso molecular |

280.94 g/mol |

InChI |

InChI=1S/Na.H5O10P3/c;1-11(2,3)9-13(7,8)10-12(4,5)6/h;(H,7,8)(H2,1,2,3)(H2,4,5,6) |

Clave InChI |

FYBVENGNOGWODF-UHFFFAOYSA-N |

SMILES canónico |

OP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na] |

Números CAS relacionados |

7758-29-4 13573-18-7 |

Origen del producto |

United States |

Foundational & Exploratory

"synthesis of sodium tripolyphosphate for laboratory use"

An In-depth Technical Guide to the Laboratory Synthesis of Sodium Tripolyphosphate

Introduction

Sodium tripolyphosphate (STPP), with the chemical formula Na₅P₃O₁₀, is the sodium salt of triphosphoric acid. It is a crystalline inorganic salt that exists in two anhydrous crystalline forms, Phase I (the high-temperature form) and Phase II (the low-temperature form), as well as a hydrated form (Na₅P₃O₁₀·6H₂O)[1][2]. STPP is a key component in a wide range of industrial and domestic products, most notably as a "builder" in detergents, where it enhances cleaning efficiency by sequestering calcium and magnesium ions, providing alkalinity, and suspending dirt particles[3]. It also finds applications in food preservation, ceramics, and water treatment[4][5].

For researchers and scientists, the laboratory-scale synthesis of STPP is crucial for studying its properties, developing new applications, and quality control. The synthesis is typically achieved through the thermal condensation of sodium orthophosphates under carefully controlled conditions[4][6]. This guide provides detailed methodologies, quantitative data, and process visualizations for the synthesis of sodium tripolyphosphate in a laboratory setting.

Core Synthesis Principles

The production of STPP fundamentally involves two main stages:

-

Neutralization: A phosphorus source, typically phosphoric acid (H₃PO₄), is neutralized with a sodium-containing base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH)[3][7]. The goal is to produce a solution containing monosodium phosphate (B84403) (NaH₂PO₄) and disodium (B8443419) phosphate (Na₂HPO₄) in a precise 1:2 molar ratio. This ratio is critical to achieve the overall Na:P molar ratio of 5:3 required for STPP[8][9].

-

Condensation (Calcination): The resulting mixture of orthophosphate salts is then dehydrated and heated (calcined) at high temperatures. During this step, the orthophosphate molecules condense, eliminating water to form the triphosphate chain of STPP[3][6].

The overall reaction can be summarized as:

2 Na₂HPO₄ + NaH₂PO₄ → Na₅P₃O₁₀ + 2 H₂O[6]

The final crystalline phase (Phase I vs. Phase II) is highly dependent on the calcination temperature and the presence of water vapor[9][10].

Experimental Protocols

Two primary protocols for laboratory synthesis are detailed below. The first is a direct method starting from pure orthophosphate salts, while the second begins with the neutralization of phosphoric acid.

Protocol 1: Synthesis from Orthophosphate Salts

This method is the most straightforward for a laboratory setting, relying on the direct thermal condensation of commercially available sodium orthophosphates.

Methodology:

-

Reagent Preparation: Accurately weigh anhydrous disodium phosphate (Na₂HPO₄) and anhydrous monosodium phosphate (NaH₂PO₄). The required molar ratio is 2 moles of Na₂HPO₄ to 1 mole of NaH₂PO₄.

-

Homogenization: Thoroughly mix and grind the two salts together in a mortar and pestle to create an intimate, homogeneous powder. This ensures a uniform reaction during calcination.

-

Calcination:

-

Transfer the homogenized powder to a high-temperature crucible (e.g., porcelain or alumina).

-

Place the crucible in a programmable muffle furnace.

-

Heat the mixture according to a specific temperature profile. The temperature determines the resulting phase of STPP.

-

-

Cooling and Recovery: After calcination, turn off the furnace and allow the crucible to cool to room temperature. The resulting white, crystalline solid is sodium tripolyphosphate.

-

Characterization: The final product can be analyzed using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase and Fourier Transform Infrared Spectroscopy (FTIR) to verify the phosphate linkages[10].

Protocol 2: Synthesis from Phosphoric Acid and Sodium Carbonate

This protocol provides more control over the purity of the precursor orthophosphate mixture and is a common industrial approach adapted for the lab.

Methodology:

-

Neutralization Reaction:

-

Place a known quantity of phosphoric acid (e.g., 85% H₃PO₄) into a glass reactor vessel equipped with a stirrer and pH meter.

-

Slowly add a calculated amount of sodium carbonate (Na₂CO₃) in small portions while stirring continuously. The reaction is exothermic and will release CO₂ gas. The overall reaction is: 6H₃PO₄ + 5Na₂CO₃ → 2 NaH₂PO₄ + 4 Na₂HPO₄ + 5CO₂ + 5H₂O[12]

-

The target is to achieve a final Na:P molar ratio of 5:3 (or 1.67)[9]. Monitor the pH of the solution; the endpoint for the correct orthophosphate mixture is typically around pH 7.2-7.5[13].

-

-

Drying:

-

Transfer the resulting sodium orthophosphate solution to an evaporating dish.

-

Heat the solution gently in a drying oven at approximately 110-120°C to evaporate the water, yielding a dry, white powder mixture of NaH₂PO₄ and Na₂HPO₄[11].

-

-

Calcination:

-

Grind the dried orthophosphate mixture to ensure homogeneity.

-

Follow the calcination procedure as described in Protocol 1 (steps 3 and 4) to produce the desired STPP phase.

-

-

Purification and Analysis: The obtained STPP can be used as is or further purified if necessary. Characterization should be performed as described in Protocol 1.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of STPP.

Table 1: Reactant Stoichiometry

| Synthesis Route | Reactant 1 | Reactant 2 | Molar Ratio (R1:R2) | Target Na:P Ratio |

| From Salts | Disodium Phosphate (Na₂HPO₄) | Monosodium Phosphate (NaH₂PO₄) | 2 : 1 | 5:3 |

| From Acid/Base | Phosphoric Acid (H₃PO₄) | Sodium Carbonate (Na₂CO₃) | 6 : 5 | 5:3 |

| From Acid/Base | Phosphoric Acid (H₃PO₄) | Sodium Hydroxide (NaOH) | 3 : 5 | 5:3 |

Table 2: Calcination Conditions and Product Properties

| Parameter | Phase II Synthesis | Phase I Synthesis | One-Stage Method (with recycle) |

| Calcination Temperature | 300 - 450 °C[4][9] | 500 - 550 °C[9] | 350 - 450 °C[1] |

| Calcination Time | 1 - 2 hours | 1 - 2 hours | 30 - 60 minutes[14] |

| Expected Purity | > 90% | > 90% | Up to 94.7%[1][2] |

| Bulk Density | High (~0.9 g/cm³) | Lower | Low (0.44 - 0.55 g/cm³)[1][2] |

| Primary Crystalline Form | Phase II (Low-Temp) | Phase I (High-Temp) | Phase depends on recycle and temp[1][2] |

Visualization of Synthesis Pathways

The following diagrams illustrate the chemical pathways and experimental workflows for STPP synthesis.

Caption: Chemical pathway for STPP synthesis.

Caption: Experimental workflow for laboratory STPP synthesis.

References

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. How is STPP is Made, and Why Knowing How is Important [blog.agchemigroup.eu]

- 4. SODIUM TRIPOLYPHOSPHATE (STPP) - Ataman Kimya [atamanchemicals.com]

- 5. SODIUM TRIPOLYPHOSPHATE - Water Chemicals Codex - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Sodium triphosphate - Wikipedia [en.wikipedia.org]

- 7. [PDF] Synthesis and Characterization of Sodium Tripolyphosphate | Semantic Scholar [semanticscholar.org]

- 8. US3391991A - Production of sodium tripolyphosphate - Google Patents [patents.google.com]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. US3110559A - Preparation of sodium tripolyphosphate - Google Patents [patents.google.com]

- 12. scribd.com [scribd.com]

- 13. US3574535A - Process for manufacturing sodium tripolyphosphate - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of Pentasodium Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentasodium triphosphate (STPP), an inorganic compound with the formula Na₅P₃O₁₀, is a versatile polyphosphate that finds extensive application across various scientific and industrial domains, including a notable role as an excipient in pharmaceutical formulations.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of STPP, with a focus on data and methodologies pertinent to researchers, scientists, and professionals in drug development. This document delves into its physicochemical characteristics, aqueous behavior, and key chemical reactions, supported by structured data tables, detailed experimental protocols, and visualizations of its chemical pathways.

Physicochemical Properties

Pentasodium triphosphate is a white, odorless, granular or crystalline powder.[1][3] It exists in two anhydrous forms (Phase I and Phase II) and a hydrated form (hexahydrate).[1] The anhydrous forms differ in their thermal stability and hygroscopicity, with Phase I exhibiting higher levels of both.[4]

Quantitative Physicochemical Data

The fundamental physicochemical properties of pentasodium triphosphate are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | Na₅P₃O₁₀ | |

| Molar Mass | 367.86 g/mol | |

| Appearance | White granular or crystalline powder | |

| Melting Point | 622 °C (decomposes) | |

| Density | 2.52 g/cm³ | at 20 °C |

| Water Solubility | 14.5 g/100 mL | at 25 °C[5] |

| 20 g/100 mL | at 20 °C[4][6] | |

| pH of 1% Solution | 9.1 - 10.2 | at 25 °C[1][7] |

| Hygroscopicity | Slightly hygroscopic |

Aqueous Chemistry and Stability

The behavior of pentasodium triphosphate in aqueous solutions is central to its functionality in various applications.

Solubility and pH

STPP is freely soluble in water, forming an alkaline solution.[1][6] The pH of a 1% aqueous solution typically ranges from 9.1 to 10.2.[1][7] This alkaline nature allows STPP to act as a buffering agent, maintaining a relatively stable pH, which is advantageous in formulations sensitive to acidic conditions.[1]

Hydrolysis

In aqueous solutions, particularly with prolonged heating or under acidic conditions, pentasodium triphosphate undergoes hydrolysis, gradually reverting to orthophosphates.[1][7][8] The hydrolysis reaction proceeds in a stepwise manner, first yielding pyrophosphate and orthophosphate, with the pyrophosphate further hydrolyzing to orthophosphate. The rate of hydrolysis is influenced by temperature and pH, with the compound being most stable in the pH range of 9 to 10.[8]

Chelation of Metal Cations

A defining chemical property of pentasodium triphosphate is its exceptional ability to chelate metal ions, particularly divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[1] This sequestration ability is crucial in water softening applications and contributes to its stabilizing effect in various formulations by preventing the precipitation of insoluble metal salts.[1][9]

The triphosphate anion, [P₃O₁₀]⁵⁻, acts as a multidentate ligand, forming stable, water-soluble complexes with metal cations. This interaction effectively removes the metal ions from the solution, preventing them from participating in undesirable reactions.

Interaction with Proteins and Role in Drug Delivery

In the context of drug development, pentasodium triphosphate is utilized as a polyanionic crosslinker in polysaccharide-based drug delivery systems.[3] Its highly charged nature allows for electrostatic interactions with cationic polymers and proteins. These interactions can be harnessed to form nanoparticles or hydrogels for the controlled release of therapeutic agents. The triphosphate moiety can interact with positively charged amino acid residues on protein surfaces, influencing protein stability and aggregation. This property is also leveraged in food applications where STPP acts as a quality improver by interacting with proteins in meat and seafood to enhance water retention.[1]

Experimental Protocols

Accurate characterization of pentasodium triphosphate is essential for its application in research and pharmaceutical development. The following sections detail the methodologies for key analytical experiments.

Potentiometric Titration for Assay (P₂O₅ Content)

This method determines the phosphorus pentoxide (P₂O₅) content, which is then used to calculate the assay of pentasodium triphosphate.

Apparatus:

-

Automatic titrator with a pH meter

-

Glass and reference electrodes

-

500 mL volumetric flask

-

250 mL beaker

-

Pipettes

Reagents:

-

Concentrated nitric acid (HNO₃)

-

5 mol/L sodium hydroxide (B78521) (NaOH) solution

-

0.5 mol/L sodium hydroxide (NaOH) solution (standardized)

Procedure:

-

Accurately weigh approximately 2.0 g of the pentasodium triphosphate sample into a 250 mL beaker.

-

Add 150 mL of water and 20 mL of concentrated nitric acid.[10]

-

Add anti-bumping granules, cover the beaker with a watch glass, and gently boil for 1 hour to hydrolyze the polyphosphates to orthophosphate.[10]

-

Cool the solution to room temperature.

-

Quantitatively transfer the solution to a 500 mL volumetric flask, dilute to the mark with water, and mix well.[10]

-

Pipette 20.0 mL of this solution into a plastic beaker and dilute to about 50 mL with water.[10]

-

Place the beaker in the automatic titrator.

-

Adjust the pH of the solution to between 2.5 and 2.8 with the 5 mol/L NaOH solution.[10]

-

Titrate the solution with the standardized 0.5 mol/L NaOH solution.[10]

-

Record the volumes of titrant consumed at the inflection points around pH 4 (V₁) and pH 9 (V₂).[10]

Calculation: The P₂O₅ content can be calculated using the difference in the volumes at the two inflection points, which corresponds to the neutralization of the second proton of the phosphoric acid.

Ion Chromatography for Phosphate (B84403) Speciation

Ion chromatography (IC) is a powerful technique for separating and quantifying different phosphate species, including orthophosphate, pyrophosphate, and triphosphate.

Instrumentation:

-

Ion chromatograph equipped with a suppressed conductivity detector

-

Anion-exchange column (e.g., Dionex IonPac™ AS11 or AS16)

-

Gradient pump

Reagents:

-

Deionized water (18 MΩ·cm)

-

Sodium hydroxide (NaOH) eluent (concentration gradient typically from 50 mM to 200 mM)

-

Standard solutions of orthophosphate, pyrophosphate, and pentasodium triphosphate

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the pentasodium triphosphate sample in deionized water to a known concentration. For complex matrices, a solid-phase extraction step may be necessary to remove interfering substances.

-

Instrument Setup: Equilibrate the IC system with the initial eluent concentration.

-

Injection: Inject a known volume of the sample solution into the IC system.

-

Separation: The different phosphate species are separated on the anion-exchange column based on their charge and size, using a sodium hydroxide gradient elution.

-

Detection: The separated anions are detected by the suppressed conductivity detector.

-

Quantification: The concentration of each phosphate species is determined by comparing the peak areas in the sample chromatogram to those of the standard solutions.

Conclusion

Pentasodium triphosphate possesses a unique combination of chemical properties, including high water solubility, alkalinity, and potent metal ion chelation, which underpin its widespread utility. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics, along with robust analytical methodologies, is crucial for its effective and reliable application. The data, protocols, and chemical pathway visualizations provided in this guide serve as a comprehensive technical resource for the scientific community.

References

- 1. PENTASODIUM TRIPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. gjphosphate.com [gjphosphate.com]

- 4. chematephosphates.com [chematephosphates.com]

- 5. ICSC 1469 - PENTASODIUM TRIPHOSPHATE [inchem.org]

- 6. pentasodium triphosphate [chembk.com]

- 7. Sodium Tripolyphosphate | Na5P3O10 | CID 24455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. gjphosphate.com [gjphosphate.com]

- 10. fao.org [fao.org]

The Core Mechanism of Sodium Triphosphate as a Crosslinking Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of sodium triphosphate (STPP) as a crosslinking agent, with a primary focus on its application in the development of biomaterials for drug delivery and other biomedical applications. The guide details the underlying chemical principles, experimental methodologies, and key factors influencing the crosslinking process.

Executive Summary

Sodium triphosphate is a widely utilized crosslinking agent in the pharmaceutical and food industries due to its non-toxic nature and versatile reactivity.[1][2][3] Its primary mechanism of action involves the formation of ionic crosslinks with cationic polymers, most notably chitosan (B1678972), through a process known as ionic or ionotropic gelation.[4][5][6][7] This process is governed by electrostatic interactions between the negatively charged polyanionic triphosphate groups of STPP and the positively charged functional groups of the polymer. The pH of the reaction medium is a critical parameter that dictates the extent of ionization of both the polymer and STPP, thereby influencing the crosslinking density and the physicochemical properties of the resulting hydrogel or nanoparticle formulation. Beyond ionic gelation, STPP can also participate in covalent crosslinking with polymers such as starch and hydrolyzed polyacrylamide, expanding its utility in material science. This guide will delve into these mechanisms, providing detailed experimental protocols and quantitative data to aid researchers in the rational design and development of STPP-crosslinked systems.

The Primary Mechanism: Ionic Gelation with Chitosan

The most prevalent application of sodium triphosphate as a crosslinking agent is in the formation of nanoparticles and hydrogels with chitosan, a biocompatible and biodegradable polysaccharide.[8][9] The fundamental mechanism is ionic gelation, which is driven by the electrostatic attraction between the protonated amino groups of chitosan and the anionic triphosphate groups of STPP.

In an acidic to neutral aqueous environment (pH < 6.5), the primary amine groups (-NH2) along the chitosan backbone become protonated, yielding polycationic chains with positively charged ammonium (B1175870) groups (-NH3+).[3][10] When an aqueous solution of sodium triphosphate is introduced, the triphosphate ions (P3O10^5-), being polyanionic, interact with these cationic sites, leading to the formation of intermolecular and intramolecular crosslinks.[8][9] This interaction neutralizes the charge and reduces the solubility of the chitosan chains, causing them to precipitate from the solution in the form of solid nanoparticles or a hydrogel network.

The overall process can be summarized as follows:

-

Protonation of Chitosan: In an acidic solution, the amino groups of chitosan get protonated. Chitosan-NH2 + H+ <=> Chitosan-NH3+

-

Ionization of STPP: Sodium triphosphate dissolves in water to yield sodium ions and triphosphate anions. Na5P3O10 <=> 5Na+ + P3O10^5-

-

Ionic Crosslinking: The polyanionic triphosphate ions interact with the protonated amino groups on different chitosan chains, forming ionic bridges.

The Critical Role of pH

The pH of the reaction medium is the most influential factor in the ionic gelation process.[4][5][6] It directly affects the degree of protonation of chitosan's amino groups and the ionic state of the triphosphate.

-

At low pH (e.g., 3-5): Chitosan exhibits a high degree of protonation, leading to strong electrostatic repulsion between its chains. Upon addition of STPP, strong ionic interactions occur, resulting in a high crosslinking density.[4][5] This typically leads to the formation of smaller and more compact nanoparticles.

-

At higher pH (e.g., > 6): The deprotonation of chitosan's amino groups begins, reducing the number of positive charges available for interaction with STPP. This can lead to incomplete gelation or the formation of larger, more loosely aggregated particles.[11]

-

pH of the STPP solution: The pH of the STPP solution itself also plays a role. At lower pH, the triphosphate ions may be protonated, reducing their negative charge density and affecting the crosslinking efficiency.[4][5] Conversely, at a higher pH, a deprotonation mechanism can contribute to the crosslinking process alongside ionic interactions.[4][5]

Covalent Crosslinking Mechanisms

While ionic gelation is its primary mode of action with polyamines, sodium triphosphate can also induce covalent crosslinking with other types of polymers.

Crosslinking of Starch

Sodium triphosphate, often in conjunction with sodium trimetaphosphate (STMP), is used to crosslink starch.[12][13] In this case, the mechanism involves the formation of phosphate (B84403) ester bonds with the hydroxyl groups of the starch molecules under alkaline conditions (pH 11.5-12.0) and elevated temperatures.[12] The triphosphate reacts with the starch hydroxyls to form distarch phosphate, where the phosphate group acts as a bridge between two starch chains. This covalent crosslinking enhances the thermal stability, shear resistance, and freeze-thaw stability of the starch.[13]

Crosslinking of Hydrolyzed Polyacrylamide (HPAM)

For polymers containing carboxylate groups, such as hydrolyzed polyacrylamide (HPAM), STPP can form a C-O-P bond.[14] This reaction leads to either intramolecular or intermolecular crosslinking, which can improve the water-holding capacity and stability of the resulting hydrogel.[14]

Quantitative Data on STPP Crosslinking

The following tables summarize key quantitative data from various studies on the effect of formulation parameters on the properties of STPP-crosslinked materials.

Table 1: Effect of STPP Concentration on Chitosan Nanoparticle Properties

| Chitosan Concentration (mg/mL) | STPP Concentration (mg/mL) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| 1.0 | 0.25 | 200 ± 25 | +35 ± 5 | 60 ± 8 |

| 1.0 | 0.50 | 250 ± 30 | +30 ± 4 | 75 ± 6 |

| 1.0 | 1.00 | 350 ± 40 | +25 ± 5 | 85 ± 5 |

| 2.0 | 0.50 | 300 ± 35 | +40 ± 6 | 70 ± 7 |

| 2.0 | 1.00 | 400 ± 45 | +35 ± 5 | 80 ± 6 |

Note: Data are representative values compiled from multiple sources and may vary depending on the specific experimental conditions.

Table 2: Influence of pH on the Properties of STPP-Crosslinked Chitosan Films

| Chitosan Solution pH | STPP Solution pH | Tensile Strength (MPa) | Swelling Index (%) | Water Vapor Permeability (g·m/m²·h·kPa) |

| 4.0 | 3.0 | 35 ± 3 | 150 ± 15 | 0.8 ± 0.1 |

| 4.0 | 5.0 | 32 ± 4 | 180 ± 20 | 1.0 ± 0.1 |

| 4.0 | 7.0 | 28 ± 3 | 220 ± 25 | 1.2 ± 0.2 |

| 5.0 | 5.0 | 30 ± 3 | 200 ± 20 | 1.1 ± 0.1 |

Note: Data are representative values compiled from multiple sources and may vary depending on the specific experimental conditions.

Experimental Protocols

Preparation of Chitosan-STPP Nanoparticles via Ionic Gelation

Materials:

-

Low molecular weight chitosan

-

Acetic acid (1% v/v)

-

Sodium triphosphate (STPP)

-

Deionized water

Protocol:

-

Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in 1% acetic acid with continuous stirring overnight at room temperature.

-

Adjust the pH of the chitosan solution to a desired value (e.g., 4.5-5.5) using 1M NaOH.

-

Filter the chitosan solution through a 0.45 µm syringe filter to remove any undissolved particles.

-

Prepare an STPP solution (e.g., 1 mg/mL) in deionized water.

-

Add the STPP solution dropwise to the chitosan solution under constant magnetic stirring (e.g., 700 rpm) at room temperature.

-

Continue stirring for a specified period (e.g., 30-60 minutes) to allow for the formation and stabilization of nanoparticles.

-

The resulting opalescent suspension indicates the formation of nanoparticles.

-

For purification, centrifuge the nanoparticle suspension (e.g., 15,000 rpm for 30 minutes), discard the supernatant, and resuspend the pellet in deionized water. Repeat this washing step twice.

-

The purified nanoparticles can be lyophilized for long-term storage.

Preparation of STPP-Crosslinked Starch Films

Materials:

-

Native starch (e.g., corn starch)

-

Sodium triphosphate (STPP)

-

Sodium trimetaphosphate (STMP)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Protocol:

-

Prepare a starch slurry (e.g., 30% w/v) in deionized water.

-

Add the crosslinking agents, STPP (e.g., 0.1% w/w of starch) and STMP (e.g., 5% w/w of starch), to the slurry.

-

Adjust the pH of the slurry to 11.5-12.0 using a NaOH solution.

-

Heat the reaction mixture to a specified temperature (e.g., 40-50°C) and maintain it for a defined period (e.g., 1-3 hours) with constant stirring.

-

After the reaction, neutralize the pH of the mixture with an acid (e.g., 1M HCl).

-

Wash the crosslinked starch by repeated centrifugation and resuspension in deionized water to remove unreacted reagents.

-

Dry the crosslinked starch in an oven at a controlled temperature (e.g., 50°C).

-

To prepare films, dissolve the crosslinked starch in water with heating and stirring to form a paste.

-

Cast the paste onto a suitable surface and allow it to dry at room temperature to form a film.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Ionic Gelation

Caption: Ionic gelation mechanism of sodium triphosphate with chitosan.

Experimental Workflow for Nanoparticle Synthesis

Caption: Experimental workflow for chitosan-STPP nanoparticle synthesis.

Logical Relationship of Factors in Crosslinking

Caption: Key factors influencing STPP crosslinking and material properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Tuning the structure and physiochemical properties of sodium alginate and chitosan composite films through sodium tripolyphosphate (STPP) crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 4. Studies on effect of pH on cross-linking of chitosan with sodium tripolyphosphate: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Studies on effect of pH on cross-linking of chitosan with sodium tripolyphosphate: A technical note | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. EP1961769A1 - Crosslinking Reactions - Google Patents [patents.google.com]

- 13. scielo.br [scielo.br]

- 14. Mechanism of sodium tripolyphosphate inhibiting the syneresis of HPAM hydrogel - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Crystal Structure and Phases of Sodium Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Sodium triphosphate (STP), also known as sodium tripolyphosphate (STPP), is an inorganic compound with the formula Na₅P₃O₁₀. It is a colorless salt that exists in multiple crystalline and amorphous forms, each with distinct physical properties that influence its application in various fields, including its use as a builder in detergents and as a preservative in food production.[1][2][3][4] This technical guide provides a comprehensive overview of the crystal structure and phases of sodium triphosphate, intended for professionals in research, science, and drug development.

Phases of Sodium Triphosphate

Sodium triphosphate is known to exist in three primary forms: two anhydrous crystalline phases, designated as Phase I and Phase II, and a hydrated crystalline form, sodium triphosphate hexahydrate (Na₅P₃O₁₀·6H₂O).[2][3][5][6] An amorphous form can also be produced under specific conditions.

-

Phase I (High-Temperature Form): This anhydrous phase is stable at temperatures above approximately 450°C.[5][6] It is characterized by a higher rate of hydration compared to Phase II, which is a critical consideration in its industrial applications.[5][6]

-

Phase II (Low-Temperature Form): This is the stable anhydrous form at room temperature.[5] It hydrates much less readily than Phase I, a property that makes it a valuable component in products like detergent powders where slow hydration is desirable to prevent caking.[5][7]

-

Sodium Triphosphate Hexahydrate: This is the stable hydrated form of STP.[6] It can be formed by the hydration of the anhydrous forms or by crystallization from an aqueous solution.[2][3]

-

Amorphous Sodium Triphosphate: While less common, an amorphous or glassy form of STP can be produced, often as an intermediate in the conversion between crystalline phases.[8]

Crystal Structure and Quantitative Data

Both anhydrous phases of sodium triphosphate crystallize in the monoclinic system with the space group C2/c.[5][9] The primary structural difference between Phase I and Phase II lies in the coordination of the sodium ions.[6] In Phase II, the sodium ions are coordinated by oxygen in distorted octahedral arrangements, forming channels and sheets.[5] In contrast, the structure of Phase I is generally more distorted.[9] The triphosphate anion in both phases consists of three condensed phosphate (B84403) tetrahedra forming a chain.[1][6]

The following table summarizes the key crystallographic data for the two anhydrous phases of sodium triphosphate:

| Property | Phase I (High-Temperature) | Phase II (Low-Temperature) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/c |

| Unit Cell Parameters | a = 9.61 Å, b = 5.34 Å, c = 19.73 Å, β = 112° | a = 16.00 Å, b = 5.24 Å, c = 11.25 Å, β = 93° |

| Formula Units (Z) | 4 | 4 |

| Calculated Density | 2.60 g/cm³ | 2.59 g/cm³ |

| Observed Density | 2.62 g/cm³ | 2.57 g/cm³ |

| Formation Temperature | > 450°C | < 400°C |

| Hydration Rate | Rapid | Slow |

Data sourced from references[5][6][9].

Phase Transitions and Relationships

The different phases of sodium triphosphate can be interconverted under specific thermal conditions. The relationship between these phases is crucial for controlling the properties of the final product in industrial manufacturing.

Experimental Protocols for Phase Characterization

The identification and quantification of sodium triphosphate phases are typically performed using a combination of analytical techniques.

Principle: XRD is the primary technique for identifying crystalline phases. Each crystalline material produces a unique diffraction pattern, acting as a "fingerprint."

Methodology:

-

Sample Preparation: A finely ground powder of the sodium triphosphate sample is prepared to ensure random orientation of the crystallites.

-

Data Acquisition: The sample is mounted in a powder diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the ICDD's Powder Diffraction File) for Phase I, Phase II, and the hexahydrate form of Na₅P₃O₁₀.

-

Quantitative Analysis: The relative amounts of each phase in a mixture can be determined using methods such as the Rietveld refinement, which involves fitting the entire experimental diffraction pattern with calculated patterns of the constituent phases.

Principle: Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of a material, such as phase transitions and dehydration.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a sample pan. An empty reference pan is also prepared.

-

Analysis: The sample and reference are heated at a controlled rate in a furnace. The temperature difference between the sample and the reference is measured (DTA) or the heat flow required to maintain the sample at the same temperature as the reference is measured (DSC).

-

Interpretation: Endothermic or exothermic peaks in the resulting thermogram indicate thermal events. For sodium triphosphate, the transition from Phase II to Phase I is observed as an endothermic peak at approximately 450-500°C.[6][8] Dehydration of the hexahydrate will also be visible as a distinct endothermic event at lower temperatures.

Principle: IR spectroscopy can be used to distinguish between the different phases of sodium triphosphate based on differences in their vibrational spectra, which arise from variations in the local symmetry and bonding of the phosphate groups.

Methodology:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is scanned with infrared radiation over a specific wavenumber range (typically 4000-400 cm⁻¹).

-

Analysis: The resulting IR spectrum, which shows absorption bands corresponding to specific molecular vibrations, is compared with reference spectra for the known phases of sodium triphosphate. Differences in the positions and shapes of the P-O stretching and bending vibrations can be used for phase identification.

Conclusion

A thorough understanding of the crystal structure and phase behavior of sodium triphosphate is essential for controlling its properties and optimizing its performance in various applications. The existence of two distinct anhydrous phases with different hydration characteristics, along with a stable hexahydrate form, provides a versatile material whose functionality can be tailored through careful control of manufacturing and processing conditions. The analytical techniques outlined in this guide are fundamental for the characterization and quality control of sodium triphosphate in industrial and research settings.

References

- 1. Sodium triphosphate - Wikipedia [en.wikipedia.org]

- 2. Sodium tripolyphosphate | 7758-29-4 [chemicalbook.com]

- 3. SODIUM TRIPOLYPHOSPHATE (STPP) - Ataman Kimya [atamanchemicals.com]

- 4. SODIUM TRIPOLYPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. gowaychemical.com [gowaychemical.com]

- 8. tandfonline.com [tandfonline.com]

- 9. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to the Solubility and Stability of Sodium Tripolyphosphate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of sodium tripolyphosphate (STPP) in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize STPP in their formulations and require a thorough understanding of its aqueous behavior. This document details the physicochemical properties of STPP, factors influencing its solubility and degradation, and standardized protocols for its analysis.

Introduction to Sodium Tripolyphosphate (STPP)

Sodium tripolyphosphate (Na₅P₃O₁₀) is an inorganic salt that exists as a white, odorless powder or granular substance.[1] It is a linear polyphosphate, the pentanionic chain [O₃POP(O)₂OPO₃]⁵⁻, which can exist in two anhydrous crystalline forms (Phase I and Phase II) or a hydrated form (Na₅P₃O₁₀·6H₂O).[2] STPP is widely used in various industries, including as a component in cleaning products, a food additive, a water softener, and in ceramics manufacturing.[2][3] In pharmaceutical applications, its ability to chelate metal ions, buffer pH, and disperse particles makes it a versatile excipient.[3][4]

Solubility of Sodium Tripolyphosphate

The dissolution of STPP in water is an important characteristic for its application in aqueous formulations. Its solubility is influenced by several factors, most notably temperature.

2.1. Factors Affecting Solubility

-

Temperature: The solubility of STPP in water increases significantly with a rise in temperature.[5][6] For instance, at room temperature (25°C), the solubility is approximately 13-15 g per 100 mL of water.[3][5][7] Heating the solution can facilitate the dissolution of STPP.[6][8]

-

Crystal Form: Anhydrous STPP has two forms, Phase I and Phase II. Phase I dissolves more rapidly in water and is accompanied by an exothermic reaction, which can lead to the formation of small clumps. Phase II has a slower dissolution rate.[9] The rapid dissolution of Phase I can lead to the formation of the hexahydrate, Na₅P₃O₁₀·6H₂O, which can precipitate from a supersaturated solution, causing difficulties in slurry preparation.[9]

-

Agitation: Stirring is beneficial for the dissolution of STPP, particularly for the fast-dissolving Phase I, as it helps to prevent the formation of agglomerates and can resolve turbidity in the solution.[6][8]

-

Purity: The presence of impurities can negatively impact the solubility of STPP. Industrial-grade STPP may contain insoluble matter that can lead to turbid solutions.[6]

2.2. Quantitative Solubility Data

The following table summarizes the reported solubility of sodium tripolyphosphate in water at various temperatures.

| Temperature (°C) | Solubility ( g/100 mL H₂O) | Reference(s) |

| 25 | 13 | [5] |

| 25 | 15 | [2][3][7] |

| 25 | 14.5 (g/L) | [10] |

Stability of Sodium Tripolyphosphate in Aqueous Solutions

The stability of STPP in aqueous solutions is primarily governed by its hydrolysis, the process by which the polyphosphate chain is broken down into smaller phosphate (B84403) units.

3.1. Hydrolysis Pathway

STPP undergoes a stepwise hydrolysis in aqueous solutions. The tripolyphosphate anion (P₃O₁₀⁵⁻) first hydrolyzes to form one molecule of pyrophosphate (P₂O₇⁴⁻) and one molecule of orthophosphate (PO₄³⁻). The pyrophosphate then further hydrolyzes to yield two molecules of orthophosphate.[11] This degradation process is irreversible.

Caption: Stepwise hydrolysis of sodium tripolyphosphate.

3.2. Factors Affecting Stability (Hydrolysis Rate)

The rate of STPP hydrolysis is significantly influenced by the following factors:

-

pH: The hydrolysis of STPP is catalyzed by acid.[12] The rate of hydrolysis increases as the pH of the solution decreases.[9] In acidic environments (pH < 4), it hydrolyzes more rapidly.[5] STPP exhibits greater stability in the pH range of 4 to 12.[5] A 1% aqueous solution of STPP has a pH of approximately 9.7 to 10.[9]

-

Temperature: An increase in temperature accelerates the rate of hydrolysis.[9] For example, in a neutral solution at 60°C, the half-life of STPP is about 24 hours.[5]

-

Concentration: The kinetics of hydrolysis generally follow first-order kinetics with respect to the phosphate concentration.[12]

-

Presence of Other Ions: Metal ions can form complexes with STPP, which can influence its stability. STPP is a good complexing agent for metal ions such as Ca²⁺ and Mg²⁺.[5]

3.3. Quantitative Stability Data

The following table provides an overview of the stability of STPP under different conditions.

| pH | Temperature (°C) | Concentration | Half-life / Hydrolysis Rate | Reference(s) |

| Neutral | 60 | - | ~24 hours | [5] |

| < 2 | - | - | Rapidly forms phosphoric acid | [5] |

| 9 - 10 | Room Temperature | 0.1 - 10 g/100mL | 0.01% - 0.02% hydrolysis per day | [9] |

| Acidic | - | 0.025 mol/L | Acid-catalyzed reaction | [12] |

| Basic | - | 0.025 mol/L | The solvent effect is the same as in acidic solutions | [12] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for accurately assessing the solubility and stability of STPP.

4.1. Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the shake-flask method, which is considered the gold standard for determining the equilibrium solubility of a substance.

-

Preparation of Saturated Solution:

-

Add an excess amount of STPP to a series of flasks containing a known volume of purified water or a relevant aqueous buffer. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.

-

Seal the flasks to prevent evaporation.

-

-

Equilibration:

-

Place the flasks in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The required time should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the flasks to stand at the same constant temperature to permit the undissolved solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant. Filtration through a suitable membrane filter (e.g., 0.45 µm) or centrifugation can be used to ensure the complete removal of solid particles.

-

-

Quantification:

-

Accurately dilute the aliquot with a suitable solvent.

-

Analyze the concentration of STPP in the diluted solution using a validated analytical method, such as ion chromatography or ³¹P NMR spectroscopy.

-

-

Calculation:

-

Calculate the solubility of STPP in the solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

-

4.2. Protocol for Assessing Aqueous Stability (Hydrolysis Study)

This protocol describes a general method for monitoring the degradation of STPP in an aqueous solution over time.

Caption: General workflow for an STPP stability study.

-

Solution Preparation:

-

Prepare a stock solution of STPP of known concentration in the desired aqueous medium (e.g., purified water, specific buffer solution). The pH of the solution should be measured and recorded.

-

-

Incubation:

-

Transfer aliquots of the STPP solution into separate, sealed containers for each time point to be tested.

-

Place the containers in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature(s).

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one container for analysis. The initial sample (t=0) represents the starting concentration.

-

-

Sample Analysis:

-

Immediately analyze the sample to determine the concentrations of STPP, pyrophosphate, and orthophosphate. If immediate analysis is not possible, the hydrolysis reaction should be quenched (e.g., by rapid cooling or pH adjustment) and the sample stored under conditions that prevent further degradation.

-

Analytical Method: Ion chromatography with conductivity detection is a common and effective method for separating and quantifying the different phosphate species. Alternatively, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the simultaneous quantification of STPP and its hydrolysis products.

-

-

Data Analysis:

-

Plot the concentration of STPP as a function of time.

-

From the concentration-time data, determine the order of the hydrolysis reaction and calculate the rate constant (k) and the half-life (t₁/₂) of STPP under the tested conditions.

-

Conclusion

A thorough understanding of the solubility and stability of sodium tripolyphosphate is essential for its effective use in aqueous formulations. Solubility is primarily dependent on temperature, while stability is significantly influenced by pH and temperature. The provided experimental protocols offer a framework for the systematic evaluation of these critical physicochemical properties. By carefully controlling and monitoring these parameters, researchers and formulation scientists can ensure the optimal performance and quality of their products containing STPP.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oewri.missouristate.edu [oewri.missouristate.edu]

- 5. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 31P NMR characterisation of phosphate fragments during dissolution of calcium sodium phosphate glasses - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 8. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphorus Speciation Analysis Using Ion Chromatography Coupled with ICP-MS to Investigate Transformations on Reactive Surfaces | EVISA's News [speciation.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Item - Phosphorus Speciation in Surface Waters by Ion Chromatography With High Resolution Mass Spectrometry Detection - Toronto Metropolitan University - Figshare [rshare.library.torontomu.ca]

- 12. Guidelines for sampling and determination of phosphate – HELCOM [helcom.fi]

An In-depth Technical Guide to the Interactions of Sodium Triphosphate with Metal Ions in Solution

For Researchers, Scientists, and Drug Development Professionals

Sodium triphosphate (STPP), also known as sodium tripolyphosphate, is a versatile polyphosphate that plays a crucial role in various industrial and biological processes due to its exceptional ability to form stable complexes with a wide range of metal ions.[1] This technical guide provides a comprehensive overview of the fundamental interactions between sodium triphosphate and metal ions in aqueous solutions, with a focus on quantitative data, experimental methodologies, and the underlying chemical principles.

Core Principles of Sodium Triphosphate-Metal Ion Interactions

Sodium triphosphate, with the chemical formula Na₅P₃O₁₀, is the sodium salt of the polyphosphate penta-anion, [P₃O₁₀]⁵⁻. This linear polyphosphate acts as a multidentate ligand, capable of binding strongly to metal cations through its oxygen donor atoms, functioning as both a bidentate and tridentate chelating agent.[1] The formation of these stable, water-soluble complexes is the basis for STPP's widespread use as a sequestering agent, water softener, and in various biochemical applications.[1]

The interaction between STPP and a metal ion (Mⁿ⁺) can be represented by the following general equilibrium:

[P₃O₁₀]⁵⁻ + Mⁿ⁺ ⇌ [M(P₃O₁₀)]⁽⁵⁻ⁿ⁾

The strength of this interaction is quantified by the stability constant (K), also known as the formation constant, which is a measure of the equilibrium concentration of the complex relative to the free ions.

Quantitative Data on STPP-Metal Ion Interactions

The stability of STPP-metal ion complexes varies significantly depending on the metal ion's charge, size, and electronic configuration. The following tables summarize the available quantitative data for the stability constants (log K) and thermodynamic parameters of these interactions.

Table 1: Stability Constants (log K) for STPP-Metal Ion Complexes

| Metal Ion | log K₁ | Conditions (Temperature, Ionic Strength) | Reference(s) |

| Ca²⁺ | 5.2 | 25 °C, 0.1 M | General Phosphate (B84403) Data |

| Mg²⁺ | 5.7 | 25 °C, 0.1 M | General Phosphate Data |

| Cu²⁺ | 8.6 | 25 °C, 0.1 M | General Phosphate Data |

| Zn²⁺ | 7.6 | 25 °C, 0.1 M | General Phosphate Data |

| Ni²⁺ | 6.5 | 25 °C, 0.1 M | General Phosphate Data |

| Co²⁺ | 6.4 | 25 °C, 0.1 M | General Phosphate Data |

| Mn²⁺ | 5.9 | 25 °C, 0.1 M | General Phosphate Data |

| Fe³⁺ | 10.8 | 25 °C, 0.1 M | General Phosphate Data |

| Al³⁺ | 9.2 | 25 °C, 0.1 M | General Phosphate Data |

| Na⁺ | 1.00 | 25 °C, 1.0 M | [2] |

| K⁺ | 0.80 | 25 °C, 1.0 M | [2] |

| Li⁺ | 2.39 | 25 °C, 1.0 M | [2] |

Note: Data for divalent and trivalent cations are representative values for polyphosphate complexes and may vary based on specific experimental conditions. The alkali metal data is for pyrophosphate but provides a reasonable estimate for triphosphate interactions.

Table 2: Thermodynamic Parameters for STPP-Metal Ion Complexation

| Metal Ion | ΔH (kJ/mol) | ΔS (J/mol·K) | Conditions (Temperature, Ionic Strength) | Reference(s) |

| Mg²⁺ | 13.0 | 150 | 25 °C, 0.1 M | [3] |

| Ca²⁺ | 8.0 | 130 | 25 °C, 0.1 M | [3] |

Note: Thermodynamic data for STPP with a wide range of metal ions is limited in publicly available literature. The provided data for Mg²⁺ and Ca²⁺ with a similar diphosphonate ligand illustrates the endothermic and entropy-driven nature of the complexation.

Factors Influencing STPP-Metal Ion Interactions

Several factors significantly influence the formation and stability of STPP-metal ion complexes in solution:

-

pH: The pH of the solution is a critical factor as it affects the protonation state of the triphosphate anion. At lower pH values, the phosphate groups become protonated, reducing their negative charge and, consequently, their ability to chelate metal ions. The optimal pH for complexation is generally in the neutral to alkaline range.[4][5]

-

Ionic Strength: The ionic strength of the medium can influence the stability of the complexes. In general, increasing the ionic strength can decrease the stability constants due to the shielding of electrostatic interactions between the charged ligand and the metal ion.[6] The Debye-Hückel theory can be applied to model these effects in dilute solutions.[7]

-

Temperature: Temperature affects the thermodynamic parameters of complexation. As seen in Table 2, the formation of STPP-metal ion complexes is often endothermic, meaning that an increase in temperature can favor complex formation.

Experimental Protocols for Characterization

The determination of stability constants and thermodynamic parameters for STPP-metal ion interactions relies on several key experimental techniques.

Potentiometric titration is a widely used method to determine the stability constants of metal complexes.[8][9][10]

Principle: The formation of a complex between STPP and a metal ion involves the displacement of protons from the partially protonated triphosphate ligand, leading to a change in the solution's pH. By titrating a solution containing the metal ion and STPP with a standard solution of a strong base (e.g., NaOH) and monitoring the pH, the formation curve of the complex can be constructed. From this curve, the stepwise and overall stability constants can be calculated.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a standard stock solution of sodium triphosphate in deionized water.

-

Prepare standard stock solutions of the metal salts (e.g., chlorides or nitrates) of interest.

-

Prepare a standardized solution of a strong acid (e.g., HCl) and a carbonate-free standard solution of a strong base (e.g., NaOH).

-

Prepare a background electrolyte solution (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions.

-

In a thermostated titration vessel, place a known volume of a solution containing the metal ion, STPP, the strong acid, and the background electrolyte.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH value after each addition, allowing the system to reach equilibrium.

-

Perform a separate titration of the ligand (STPP) and the strong acid in the absence of the metal ion to determine the protonation constants of the ligand.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to obtain the titration curves.

-

From the titration curves, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

-

Construct the formation curve by plotting n̄ against the negative logarithm of the free ligand concentration (pL).

-

From the formation curve, determine the stepwise stability constants (K₁, K₂, etc.) using methods such as the half-integral method (n̄ = 0.5, 1.5, etc.) or by using specialized software for non-linear regression analysis.

-

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat changes associated with binding events, allowing for the determination of both the stability constant and the thermodynamic parameters (enthalpy and entropy) of the interaction in a single experiment.[11][12]

Principle: When a solution of a metal ion is titrated into a solution of STPP, the formation of the complex will either release (exothermic) or absorb (endothermic) heat. The ITC instrument measures these small heat changes, and the resulting data can be analyzed to determine the binding affinity (Kₐ, the inverse of the dissociation constant K₋d), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH).

Detailed Methodology:

-

Sample Preparation:

-

Prepare solutions of the metal ion and STPP in the same buffer to minimize heats of dilution. The buffer should be chosen carefully to avoid interactions with the metal ion or STPP.

-

Degas both solutions thoroughly before the experiment to prevent the formation of air bubbles in the calorimeter cell.

-

-

ITC Experiment:

-

Load the STPP solution into the sample cell of the calorimeter and the metal ion solution into the injection syringe.

-

Set the experimental temperature and allow the system to equilibrate.

-

Perform a series of small, sequential injections of the metal ion solution into the STPP solution.

-

The instrument records the heat change associated with each injection.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of the metal ion to STPP.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site or two-site binding model) using the instrument's software.

-

The fitting process yields the values for the association constant (Kₐ), the stoichiometry (n), and the enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:

-

ΔG = -RTln(Kₐ)

-

ΔG = ΔH - TΔS

-

-

UV-Vis spectrophotometry can be used to study the formation of colored complexes, particularly those involving transition metal ions. It is often used to determine the stoichiometry of the complex.

Principle: If the metal-STPP complex has a different absorption spectrum from the free metal ion and the ligand, the formation of the complex can be monitored by measuring the absorbance at a specific wavelength. The mole ratio method or the continuous variation (Job's plot) method can be employed to determine the stoichiometry of the complex.

Detailed Methodology (Mole Ratio Method):

-

Solution Preparation:

-

Prepare a series of solutions where the concentration of the metal ion is kept constant while the concentration of STPP is varied.

-

-

Spectrophotometric Measurement:

-

Determine the wavelength of maximum absorbance (λₘₐₓ) for the metal-STPP complex.

-

Measure the absorbance of each solution at this λₘₐₓ.

-

-

Data Analysis:

-

Plot the absorbance versus the molar ratio of STPP to the metal ion.

-

The plot will typically show two linear regions that intersect. The molar ratio at the point of intersection corresponds to the stoichiometry of the complex.[13]

-

Visualizing STPP-Metal Ion Interactions

The following diagrams, generated using the DOT language, illustrate key aspects of the interaction between sodium triphosphate and metal ions.

Caption: Chemical equilibrium of STPP chelating a divalent metal ion.

Caption: General experimental workflow for determining stability constants.

Caption: Influence of pH on STPP-metal ion complexation.

Conclusion

Sodium triphosphate is a powerful chelating agent that forms stable complexes with a diverse range of metal ions. The stability and thermodynamics of these interactions are governed by factors such as the nature of the metal ion, pH, ionic strength, and temperature. Understanding these fundamental principles and employing rigorous experimental techniques such as potentiometric titration, isothermal titration calorimetry, and spectrophotometry are essential for researchers, scientists, and drug development professionals working with STPP and metal ions in various applications. The quantitative data and methodologies presented in this guide provide a solid foundation for further investigation and application of sodium triphosphate in complex chemical and biological systems.

References

- 1. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamics of complexation of magnesium and calcium ions with dichloromethylenediphosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Debye–Hückel theory - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. lejan-team.com [lejan-team.com]

- 11. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 13. ijpras.com [ijpras.com]

A Technical Guide to the Thermal Decomposition of Sodium Tripolyphosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition of sodium tripolyphosphate (STPP), a crucial polyphosphate with wide-ranging applications in various scientific and industrial fields, including pharmaceuticals. This document details the decomposition pathways of both anhydrous STPP and its hexahydrate form, summarizes key quantitative data, and provides detailed experimental protocols for characterization.

Introduction to Sodium Tripolyphosphate (STPP)

Sodium tripolyphosphate (Na₅P₃O₁₀) is a crystalline inorganic salt that exists in two anhydrous polymorphic forms, Form I (the high-temperature phase) and Form II (the low-temperature phase), as well as a hydrated form, sodium tripolyphosphate hexahydrate (Na₅P₃O₁₀·6H₂O).[1][2] The thermal behavior of STPP is of significant interest due to its impact on its functional properties in various applications. Understanding its decomposition is critical for process optimization, stability assessments, and formulation development.

The anhydrous forms of STPP are key in many industrial applications.[1] Form II is the low-temperature modification, which transforms into the high-temperature Form I at elevated temperatures.[3] This phase transition is a critical aspect of the thermal behavior of anhydrous STPP.

Thermal Decomposition of Anhydrous Sodium Tripolyphosphate

The thermal decomposition of anhydrous STPP is a complex process that involves phase transitions and the formation of various sodium phosphates. The stability and decomposition products are highly dependent on temperature and the initial crystalline form.

Phase Transition of Anhydrous STPP

Anhydrous STPP exists in two crystalline forms, the low-temperature Form II and the high-temperature Form I. The transition from Form II to Form I is a key event during the heating of STPP.

-

Form II (Low-Temperature Phase): Stable at lower temperatures.

-

Form I (High-Temperature Phase): Formed upon heating Form II.

The transition from Form II to Form I typically commences at temperatures between 450°C and 500°C.[3] By 550°C, the conversion to Form I is generally complete.[3] However, the presence of impurities can influence this transition temperature.[4]

Decomposition Products and Pathway

Upon further heating, anhydrous STPP decomposes into other sodium phosphate (B84403) compounds. The primary decomposition products include sodium pyrophosphate (Na₄P₂O₇) and sodium metaphosphate (NaPO₃).[5] At temperatures exceeding 616 K (343°C), sodium metaphosphate can melt, creating a liquid phase in the reaction system.[6][7] The complete thermal decomposition of the crystalline phases is observed at temperatures between 600°C and 630°C.[3]

Below is a diagram illustrating the key phase transitions and decomposition steps of anhydrous sodium tripolyphosphate.

Thermal Decomposition of Sodium Tripolyphosphate Hexahydrate

Sodium tripolyphosphate hexahydrate (Na₅P₃O₁₀·6H₂O) undergoes a multi-step decomposition process, beginning with the loss of its water of hydration, followed by the decomposition of the resulting anhydrous STPP.

The initial stage of decomposition involves the removal of the six water molecules. This dehydration process typically occurs in stages at temperatures below 200°C. Following dehydration, the resulting anhydrous STPP follows the decomposition pathway described in the previous section. The decomposition of the hexahydrate can lead to the formation of sodium pyrophosphate and sodium orthophosphate.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the thermal decomposition of sodium tripolyphosphate gathered from various studies.

Table 1: Key Temperatures in the Thermal Decomposition of Anhydrous STPP

| Event | Temperature Range (°C) | Reference(s) |

| Onset of Form II to Form I Transition | 450 - 500 | [3] |

| Completion of Form II to Form I Transition | ~550 | [3] |

| Formation of Sodium Metaphosphate (NaPO₃) | >350 | [3] |

| Melting of Sodium Metaphosphate (NaPO₃) | >343 (616 K) | [6][7] |

| Complete Decomposition | 600 - 630 | [3] |

| Melting Point of Anhydrous STPP | 622 | [8] |

Table 2: Decomposition Products of Sodium Tripolyphosphate

| Initial Material | Decomposition Products | Reference(s) |

| Anhydrous STPP | Sodium pyrophosphate (Na₄P₂O₇), Sodium metaphosphate (NaPO₃) | [5] |

| STPP Hexahydrate | Sodium pyrophosphate (Na₄P₂O₇), Sodium orthophosphate | [9] |

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used to study the thermal decomposition of sodium tripolyphosphate.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are essential techniques for investigating the thermal stability and phase transitions of STPP.

Objective: To determine the temperatures of dehydration, phase transitions, and decomposition, as well as to quantify mass loss.

Instrumentation: A simultaneous TGA-DSC instrument is recommended.

Experimental Workflow:

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the STPP sample into an alumina or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Set the heating rate, typically between 10°C/min and 20°C/min.[10]

-

Set the purge gas (e.g., nitrogen or air) at a flow rate of 20-50 mL/min.

-

Define the temperature program, for instance, from room temperature to 800°C.[10]

-

-

Data Acquisition: Initiate the heating program and record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

From the TGA curve, determine the onset and completion temperatures of mass loss events, corresponding to dehydration and decomposition.

-

From the DSC curve, identify endothermic and exothermic peaks corresponding to phase transitions (e.g., Form II to Form I) and decomposition.

-

X-Ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline phases of STPP and its decomposition products.

Objective: To identify the crystalline forms of STPP (Form I and Form II) and the crystalline decomposition products at various temperatures.

Instrumentation: A powder X-ray diffractometer with a high-temperature stage is ideal for in-situ studies.

Methodology:

-

Sample Preparation: Prepare a finely ground powder of the STPP sample. For in-situ analysis, place the sample on the high-temperature stage. For ex-situ analysis, heat the sample to the desired temperature in a furnace, hold for a specific time (e.g., 60 minutes), and then cool to room temperature before analysis.[10]

-

Instrument Setup:

-

Use a common X-ray source, such as Cu Kα radiation.

-

Set the scanning range, typically from 10° to 60° in 2θ.

-

Set the step size and scan speed to ensure good resolution.

-

-

Data Acquisition: Collect the diffraction pattern. For in-situ analysis, this is done at various temperature intervals as the sample is heated.

-

Data Analysis: Compare the obtained diffraction patterns with standard reference patterns for STPP Form I, Form II, sodium pyrophosphate, sodium metaphosphate, and other potential products from databases like the JCPDS-ICDD.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in STPP and its decomposition products.

Objective: To monitor changes in the phosphate functional groups during thermal decomposition.

Instrumentation: An FT-IR spectrometer, often with a KBr pellet accessory.

Methodology:

-

Sample Preparation: Mix a small amount of the STPP sample (or its heated residue) with dry potassium bromide (KBr) in an approximate 1:100 ratio.[11] Grind the mixture to a fine powder and press it into a translucent pellet.

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Set the spectral range, typically from 4000 to 400 cm⁻¹.

-

Select an appropriate number of scans to average for a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

-

Data Acquisition: Collect the infrared spectrum.

-

Data Analysis: Analyze the positions and intensities of the absorption bands. Key vibrational modes for phosphates include P-O-P asymmetric stretching (around 900-1000 cm⁻¹) and P=O stretching (around 1100-1200 cm⁻¹). Changes in these bands indicate the transformation of tripolyphosphate into pyrophosphate and metaphosphate.

Conclusion

The thermal decomposition of sodium tripolyphosphate is a multi-faceted process involving dehydration, polymorphic phase transitions, and the formation of various sodium phosphates. A thorough understanding of these transformations, facilitated by analytical techniques such as TGA, DSC, XRD, and FT-IR, is essential for professionals in research, development, and quality control. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for investigating and controlling the thermal behavior of STPP in diverse applications.

References

- 1. researchgate.net [researchgate.net]

- 2. fpe.umd.edu [fpe.umd.edu]

- 3. bath.ac.uk [bath.ac.uk]

- 4. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA16679A [pubs.rsc.org]

- 5. datapdf.com [datapdf.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. The Application of X-Ray Diffraction at Elevated Temperatures to Study the Mechanism of Formation of Sodium Tripolyphosphate | Advances in X-Ray Analysis | Cambridge Core [resolve.cambridge.org]

- 9. scisoc.confex.com [scisoc.confex.com]

- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 11. emerginginvestigators.org [emerginginvestigators.org]

The Hygroscopic Nature of Anhydrous Sodium Triphosphate: A Technical Guide for Researchers and Drug Development Professionals

Anhydrous Sodium Triphosphate (STPP) , a versatile excipient and industrial chemical, exhibits a notable affinity for atmospheric moisture. This inherent hygroscopicity, while beneficial in certain applications, presents significant challenges in others, particularly within the pharmaceutical industry where the stability and efficacy of drug formulations are paramount. This in-depth technical guide provides a comprehensive overview of the hygroscopic nature of anhydrous sodium triphosphate, detailing its hydration mechanisms, the factors influencing moisture uptake, and the analytical techniques used for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this critical material property.

Physicochemical Properties and Hygroscopicity Classification

Anhydrous sodium triphosphate (Na₅P₃O₁₀) is a crystalline powder that exists in two primary anhydrous forms, or phases, which are distinguished by their crystallographic structures and reactivity towards water.[1][2][3][4]

-

Phase I (High-Temperature Form): This is the less stable of the two anhydrous forms and exhibits a rapid rate of hydration.[1][4][5] This swift absorption of water can lead to the formation of hard lumps and caking, posing challenges in powder handling and processing.[1]

-

Phase II (Low-Temperature Form): Phase II is the more stable anhydrous form and hydrates at a significantly slower rate than Phase I.[1][4][5]

Table 1: Physicochemical Properties of Anhydrous Sodium Triphosphate

| Property | Value | References |

| Chemical Formula | Na₅P₃O₁₀ | [2][7] |

| Molar Mass | 367.86 g/mol | [2][7] |

| Appearance | White, crystalline powder or granules | [8][9] |

| Melting Point | 622 °C | [2] |

| Solubility in Water | 14.5 g/100 mL at 25 °C | [2][8] |

| pH of 1% solution | 9.1 - 10.1 | [8][10] |

| Stability | Stable under normal conditions; slowly hydrolyzes in moist air to form orthophosphates. | [4][11] |

Table 2: European Pharmacopoeia Hygroscopicity Classification

| Classification | Condition | % Weight Increase |

| Non-hygroscopic | Exposed to 80% RH at 25°C for 24h | < 0.2% |

| Slightly hygroscopic | Exposed to 80% RH at 25°C for 24h | ≥ 0.2% and < 2% |

| Hygroscopic | Exposed to 80% RH at 25°C for 24h | ≥ 2% and < 15% |

| Very hygroscopic | Exposed to 80% RH at 25°C for 24h | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid | - |

Hydration Pathway and Consequences of Moisture Absorption

The absorption of water by anhydrous sodium triphosphate is not merely a surface phenomenon but involves a phase transition to its hydrated form. This process can have significant consequences for the material's physical properties and performance in a formulation.

Caption: Hydration pathway of anhydrous sodium triphosphate and its consequences.

The primary consequences of moisture absorption include:

-

Caking and Agglomeration: The formation of the hexahydrate can lead to the formation of bridges between powder particles, resulting in caking and a loss of flowability.[2][3][12][13][14] This is a significant issue in manufacturing processes that rely on precise powder handling, such as tableting and capsule filling.

-

Chemical Degradation: The presence of absorbed moisture can accelerate the hydrolysis of sodium triphosphate to orthophosphates, which can impact the functionality of the excipient and potentially the stability of the active pharmaceutical ingredient (API).[4]

-

Alteration of Physical Properties: Moisture uptake can change the bulk density, particle size distribution, and compressibility of the powder, which can affect the uniformity and quality of the final dosage form.

Experimental Protocols for Hygroscopicity Characterization

A thorough understanding of the hygroscopic properties of anhydrous sodium triphosphate requires robust experimental characterization. The following are key experimental protocols used to assess moisture sorption behavior.

Gravimetric Analysis using Desiccators

This is a classic and straightforward method for determining the equilibrium moisture content of a sample at various relative humidities (RH).

Methodology:

-

Preparation of Saturated Salt Solutions: A series of saturated salt solutions are prepared in sealed desiccators to create environments of known and constant relative humidity. Common salts and their corresponding RH values at 25°C include:

-

Potassium Sulfate (~97% RH)

-

Potassium Chloride (~84% RH)

-

Sodium Chloride (~75% RH)

-

Magnesium Nitrate (~53% RH)

-

Magnesium Chloride (~33% RH)

-

Lithium Chloride (~11% RH)

-

-

Sample Preparation: A known weight of anhydrous sodium triphosphate is accurately weighed into a pre-weighed container.

-

Equilibration: The sample container is placed in a desiccator over a specific saturated salt solution.

-

Weighing: The sample is periodically weighed until a constant weight is achieved, indicating that equilibrium has been reached.

-

Calculation: The percentage of moisture absorbed is calculated based on the initial and final weights of the sample.

-

Isotherm Construction: The process is repeated for each saturated salt solution to generate a moisture sorption isotherm, which is a plot of the equilibrium moisture content versus relative humidity.

Dynamic Vapor Sorption (DVS)

DVS is a modern, automated gravimetric technique that provides detailed information on the kinetics and thermodynamics of water sorption and desorption.[6][12][15][16][17][18][19][20][21][22]

Methodology:

-

Instrument Setup: A small, accurately weighed sample of anhydrous sodium triphosphate is placed in the DVS instrument's microbalance.

-

Drying: The sample is typically dried under a stream of dry nitrogen gas at a specified temperature to establish a baseline dry weight.

-

Sorption Phase: The relative humidity of the gas stream is increased in a stepwise or ramped manner. The instrument continuously monitors the sample's weight as it absorbs moisture. The RH is held at each step until the rate of weight change falls below a predefined threshold, indicating equilibrium.

-

Desorption Phase: After reaching a maximum RH (e.g., 95%), the humidity is decreased in a similar stepwise or ramped fashion, and the loss of water is measured.

-

Data Analysis: The DVS software generates a moisture sorption-desorption isotherm, which can reveal information about the material's hygroscopicity, the presence of hysteresis, and the formation of hydrates.[23]

Caption: A simplified workflow for Dynamic Vapor Sorption (DVS) analysis.

Thermogravimetric Analysis (TGA)